molecular formula C11H19NO B1211870 2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

Cat. No. B1211870
M. Wt: 181.27 g/mol
InChI Key: HDTOQYUZMCNTBZ-UHFFFAOYSA-N
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Description

2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane, also known as 2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane, is a useful research compound. Its molecular formula is C11H19NO and its molecular weight is 181.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,8-Dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

2,8-dimethyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C11H19NO/c1-9-8-11(13-10(9)2)4-6-12(3)7-5-11/h10H,1,4-8H2,2-3H3

InChI Key

HDTOQYUZMCNTBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C)CC2(O1)CCN(CC2)C

synonyms

2,8-dimethyl-3-methylene-1-oxa-8-azaspiro(4,5)decane
YM 796
YM-796

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% oily sodium hydride (272 mg), placed in a flask, was treated with n-hexane in an argon gas atmosphere to wash off the oil component, and the remaining hexane was distilled off under reduced presure. Dimethyl sulfoxide (8 ml) was added to the residue, the mixture was heated at 60° to 70° C. for about one hour, the faint-green solution thus obtained was ice-cooled, and 2.43 g methyltriphenylphosphonium bromide was added. Heating the mixture at about 40° C. put the solid into solution, giving a yellowish-red solution. It was cooled to about 30° C., 590 mg 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one was added, and the mixture was stirred at room temperature for about two hours. It was then poured into 50 ml ice water, the resulting mixture was extracted with chloroform, and the extract was washed with saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. After distilling off the solvent under reduced pressure from the dried solution, the residue was purified by silica gel column chromatography by using, as eluent, a mixed solvent of chloroform/methanol (10:1 by volume), giving 320 mg of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane as oil. It was dissolved in ether, and ethanolic hydrogen chloride was added to the solution, giving the corresponding hydrochloride as crystals.
Quantity
272 mg
Type
reactant
Reaction Step One
Quantity
590 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.43 g
Type
catalyst
Reaction Step Five

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